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Compound Name: Nickel carbide (NiC)
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of nickel carbide (Ni3C) thin films
using Pulsed Chemical Vapor Deposition (pCVD). This method offers control over film
composition and crystallinity, yielding films with desirable properties for various applications.

Introduction

Nickel carbide (Ni3C) is a metastable material with intriguing electronic and catalytic properties.
Thin films of Ni3C are of interest for applications in catalysis, magnetic storage media, and as
protective coatings. Pulsed Chemical Vapor Deposition (pCVD) is an advanced thin-film
deposition technique that allows for precise control over the growth process by introducing the
precursor and reactant gases in sequential pulses. This cyclic approach can lead to improved
film quality and uniformity compared to continuous CVD methods.

This application note details a pCVD process for depositing both nickel (Ni) and nickel carbide
(Ni3C) thin films using bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(ll) as the precursor.[1][2]
The phase of the deposited film, either metallic Ni or Ni3C, can be controlled by adjusting the
deposition temperature and the co-reactant, which can be either hydrogen (H2) gas or a
hydrogen plasma.[1][2]

Experimental Data Summary
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The following table summarizes the key experimental parameters and resulting film properties
for the pCVD of Ni and Ni3C films.
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Deposition with H2

Deposition with H2

Parameter Reference
Gas Plasma
bis(1,4-di-tert-butyl- bis(1,4-di-tert-butyl-
1,3- 1,3-
Precursor ) ] ) ) ) ) [2]
diazabutadienyl)nickel  diazabutadienyl)nickel
(1) [Ni(dad)2] (1) [Ni(dad)2]
Precursor
90 °C 90 °C [2]
Temperature
Substrate Silicon (Si) Silicon (Si) [2]
Deposition
140 - 250 °C 140 - 250 °C [1][2]
Temperature
Carrier Gas Nitrogen (N2) Nitrogen (N2) [2]

Carrier Gas Flow Rate

50 sccm

50 sccm

[2]

Co-reactant

Hydrogen (H2) gas

Hydrogen (H2)

[1](2]

plasma
H2 Flow Rate 50 sccm 50 sccm [2]
Plasma Power N/A 60 W (13.56 MHZz) [2]

Pulse Sequence

5s Ni(dad)2 pulse, 15s
H2 pulse

5s Ni(dad)2 pulse, 10s
N2 pulse, 10s H2
pulse, 10s H2 plasma

pulse, 15s H2 pulse

[2]

Number of Cycles

500

250

[2]

Resulting Film Phase

<200 °C: fcc-Ni=220
°C: fce-Ni +
rhombohedral Ni3C

140 - 250 °C:
Rhombohedral Ni3C

[1](2]

Carbon Content (at.

2.0 - 3.6 (at <200 °C) 9.7-16.1 [2]
%)
Nitrogen Impurity (at.
g purity ( <0.2 <0.2 [2]
%)
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Oxygen Impurity (at.

<1.0 <1.0 [2]
%)

Film Resistivity
~70 - 89 (at =220 °C) 87 -95 [2]
(HQ:-cm)

Experimental Protocol

This protocol outlines the steps for the deposition of Ni3C thin films using pCVD with a
hydrogen plasma co-reactant.

3.1. Materials and Equipment

e Precursor: bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(ll) (Ni(dad)2)
» Substrate: Silicon wafers

e Gases: Nitrogen (N2, high purity), Hydrogen (H2, high purity)

o pCVD System: A tubular deposition chamber equipped with a precursor delivery system,
mass flow controllers for gas handling, a radiofrequency (RF) power supply for plasma
generation, and a vacuum pumping system.[2]

3.2. Substrate Preparation

¢ Clean the silicon substrates using a standard cleaning procedure (e.g., RCA clean) to
remove organic and inorganic contaminants.

e Dry the substrates thoroughly with a stream of nitrogen gas.

o Load the substrates into the pCVD reaction chamber.

3.3. Deposition Procedure

» Heat the Ni(dad)2 precursor to 90 °C in its container to generate sufficient vapor pressure.[2]

e Heat the substrate to the desired deposition temperature (e.g., 250 °C for a dominant Ni3C
phase).
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o Evacuate the reaction chamber to the base pressure.

¢ Introduce the N2 carrier gas at a flow rate of 50 sccm to transport the Ni(dad)2 vapor into the
chamber.[2]

¢ Introduce the H2 gas at a flow rate of 50 sccm.[2]

« Initiate the pCVD process by running the following pulse sequence for a total of 250
cycles[2]:

[¢]

Step 1 (Precursor Pulse): Pulse Ni(dad)2 vapor into the chamber for 5 seconds.

[¢]

Step 2 (Purge): Introduce N2 gas for 10 seconds to purge the chamber of excess
precursor.

[e]

Step 3 (Reactant Gas Stabilization): Flow H2 gas for 10 seconds.

[e]

Step 4 (Plasma Pulse): Apply 60 W RF power to generate H2 plasma for 10 seconds.

o

Step 5 (Purge): Flow H2 gas for 15 seconds to purge the chamber of reaction byproducts.

 After the completion of all cycles, stop the precursor and gas flows and turn off the heating
elements.

 Allow the system to cool down to room temperature under vacuum before unloading the
coated substrates.

Visualizations
4.1. Experimental Workflow

The following diagram illustrates the sequential steps involved in the pCVD process for Ni3C
film deposition.
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System Preparation

Load Substrate

'

Heat Precursor to 90°C

'

Heat Substrate (140-250°C)

'

Evacuate Chamber

Deposition

Cycle (x250)
Y

Ni(dad)2 Pulse (5s)

:

N2 Purge (10s)

:

H2 Gas Flow (10s)

H2 Plasma (10s, 60W)

H2 Purge (15s)

Post-Deposition

Cool Down System

'

Unload Coated Substrate

© 2025 BenchChem. All rights reserved.

6/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Input Parameters

Pulsed Gas Delivery

Film Characteristics

Deposition Temp.

Low N | iti
(140-250°C) ow N & O Impurities

pC\QD Process
. High Carbon Content
m— Surface Reactions (9.7-16.1 at.%)

Ni(dad)2 Precursor Rhombohedral Ni3C Phase

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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